molecular formula C19H20ClN3O3S B2635715 Isopropyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate CAS No. 1105211-82-2

Isopropyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate

Cat. No. B2635715
CAS RN: 1105211-82-2
M. Wt: 405.9
InChI Key: HFLDVLYZSFQAFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound has been synthesized as part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds were designed as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrazin-4-yl group attached to a 3-chloro-4-ethoxyphenyl group via a thioacetate linkage. The isopropyl group is attached to the thioacetate.

Scientific Research Applications

Pyrazole Derivatives in Scientific Research

Pyrazole derivatives are a significant focus of scientific research due to their versatile applications, including their use in the synthesis of complex heterocyclic compounds, which are foundational in medicinal chemistry and material sciences.

For example, the synthesis of pyrazolo[1,5-a]pyrimidines is highlighted in the literature for their potential in creating compounds with varied biological activities. These activities include antimicrobial properties, as demonstrated by the synthesis and evaluation of new derivatives showing good activity comparable to standard drugs (Abdelhamid & Afifi, 2010). Similarly, pyrazolo[4,3-d]pyridazines have been synthesized and noted for their antimicrobial, anti-inflammatory, and analgesic activities (Zaki, Sayed, & Elroby, 2016).

Moreover, pyrazoline derivatives have been synthesized for their potential pharmacological applications. For instance, the creation of 5-aryl-3-isopropyl-4-[N-phenyl-aminocarbonyl]-4,5-dihydro-1H-pyrazoles was investigated for in vitro biological assays, including antibacterial and antifungal activities, showing promising results compared to standard drugs (Godhasra et al., 2010).

Mechanism of Action

The mechanism of action of this compound is related to its inhibition of CDK2, a cyclin-dependent kinase. CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells . This compound was found to display potent dual activity against examined cell lines and CDK2 .

Future Directions

The compound has shown promising results as a CDK2 inhibitor, displaying potent dual activity against examined cell lines and CDK2 . It was selected for further investigations due to its significant alteration in cell cycle progression and induction of apoptosis within HCT cells . Future research may focus on further exploring its potential as a cancer treatment.

properties

IUPAC Name

propan-2-yl 2-[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S/c1-4-25-17-6-5-13(9-14(17)20)15-10-16-19(21-7-8-23(16)22-15)27-11-18(24)26-12(2)3/h5-10,12H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLDVLYZSFQAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)OC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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